molecular formula C14H11NO5S2 B12468954 4-[(2-Methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid CAS No. 682741-29-3

4-[(2-Methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid

Cat. No.: B12468954
CAS No.: 682741-29-3
M. Wt: 337.4 g/mol
InChI Key: GJODSFZNKNHKML-UHFFFAOYSA-N
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Description

This compound, also referred to as HTS 01037 (IUPAC name: (E)-4-[(2-methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid), is a synthetic organic molecule with a conjugated α,β-unsaturated carbonyl system and a bithiophene backbone . Its structure includes:

  • A methoxycarbonyl group at position 2 of the central thiophene ring.
  • A thiophen-2-yl substituent at position 5 of the same ring.
  • An α,β-unsaturated oxobut-2-enoic acid moiety linked via an amide bond.

Its structural complexity allows for π-π stacking and hydrogen-bonding interactions, critical for target binding.

Properties

IUPAC Name

4-[(2-methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5S2/c1-20-14(19)13-8(15-11(16)4-5-12(17)18)7-10(22-13)9-3-2-6-21-9/h2-7H,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJODSFZNKNHKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CS2)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384604
Record name 4-[(2-methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682741-29-3
Record name 4-[(2-methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiophene Core Formation

The central thiophene ring is synthesized via Hinsberg thiophene synthesis or cyclization of diones with Lawesson’s reagent . A representative approach involves:

Step Reagents/Conditions Yield Reference
1. Cyclization of 3-keto ester Lawesson’s reagent, toluene, reflux (110°C, 6 hr) 78%
2. Suzuki-Miyaura coupling Thiophen-2-ylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O (80°C, 12 hr) 85%

Intermediate : 2-Methoxycarbonyl-5-thiophen-2-ylthiophene-3-carboxylic acid is reduced to the corresponding amine using Curtius rearrangement or Hofmann degradation.

Preparation of 4-Oxobut-2-enoic Acid Derivatives

The α,β-unsaturated side chain is synthesized via Knoevenagel condensation or Michael addition :

Knoevenagel Condensation

Malonic acid and glyoxal derivatives react under acidic conditions:

  • Conditions : Piperidine (catalyst), acetic acid, 60°C, 4 hr.
  • Product : (E)-4-oxobut-2-enoic acid (confirmed by $$ ^1H $$-NMR: δ 6.28 ppm, d, J=15.6 Hz; δ 7.92 ppm, d, J=15.6 Hz).

Coupling of Thiophene Amine and Enoic Acid

Condensation Reaction

The amine and α,β-unsaturated carbonyl undergo nucleophilic addition-elimination:

Reagents Solvent Temperature Time Yield
EDCl, HOBt DMF 25°C 12 hr 65%
DCC, DMAP CH₂Cl₂ 0°C → 25°C 24 hr 72%

Characterization :

  • IR : 1715 cm⁻¹ (C=O, ester), 1680 cm⁻¹ (C=O, acid).
  • LC-MS : m/z 337.01 [M-H]⁻.

Alternative Route: One-Pot Synthesis

A streamlined method combines thiophene amine synthesis and enoic acid coupling in a single vessel:

  • Step 1 : 3-Amino-thiophene formation (as in Section 2.1).
  • Step 2 : In situ reaction with maleic anhydride, triethylamine, THF (0°C → reflux, 8 hr).
  • Yield : 58% (over two steps).

Optimization and Challenges

  • Stereoselectivity : The (E)-configuration is favored using bulky bases (e.g., DBU) or high-temperature conditions.
  • Purification : Silica gel chromatography (eluent: EtOAc/hexane, 3:7) resolves geometric isomers.
  • Scalability : Pilot-scale reactions (1 mol) show 10–15% yield reduction due to byproduct formation.

Industrial-Scale Considerations

  • Cost-Efficiency : Thiophen-2-ylboronic acid accounts for 40% of raw material costs; substituting with thiophen-2-ylzinc reagents reduces expenses.
  • Green Chemistry : Solvent recycling (toluene, DMF) lowers environmental impact.

Analytical Data Summary

Parameter Value Method
Melting Point 198–200°C DSC
Purity >98% HPLC (C18, 0.1% TFA/MeCN)
Solubility 12 mg/mL in DMSO Gravimetric

Chemical Reactions Analysis

Amide Bond Formation

The core amide linkage in HTS01037 is synthesized via carbodiimide-mediated coupling, a method validated for structurally related compounds. A representative protocol involves:

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-dimethylaminopyridine (DMAP)

  • Conditions : Dichloromethane solvent, room temperature (20°C), 1-hour reaction time .

  • Yield : 26% (observed in analogous amide syntheses) .

StepReactantsConditionsYieldNotes
AmidationMaleic acid monomethyl ester + Thiophene-amine derivativeEDC/DMAP, CH₂Cl₂, 1h26%Requires purification via silica gel chromatography .

Thiophene Ring Functionalization

The thiophen-2-yl substituent is likely introduced via Suzuki-Miyaura cross-coupling , a method exemplified in patent US20050038068A1 for analogous thiophene derivatives . Typical conditions include:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base : K₂CO₃ or NaOAc

  • Solvent : Dioxane/H₂O or THF

  • Temperature : 80–100°C.

Ester Hydrolysis

The methoxycarbonyl group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid:

  • Acidic Hydrolysis : HCl (1N), reflux, 6–8 hours.

  • Basic Hydrolysis : NaOH (2M), 60°C, 4 hours .

SubstrateReagentConditionsProductNotes
Methoxycarbonyl1N HClReflux, 6hCarboxylic AcidComplete conversion observed in analogs .
Methoxycarbonyl2M NaOH60°C, 4hCarboxylic AcidFaster kinetics in basic media .

Keto-Enol Tautomerism

The α,β-unsaturated carbonyl system exhibits keto-enol tautomerism, influencing reactivity:

  • Equilibrium : Favors the keto form in polar protic solvents (e.g., H₂O) .

  • Stabilization : Enol form stabilized by intramolecular hydrogen bonding with the amide group.

Michael Addition

The α,β-unsaturated carbonyl moiety participates in Michael additions :

  • Nucleophiles : Amines, thiols, or stabilized enolates.

  • Conditions : Mildly basic (pH 8–9), room temperature.

NucleophileProductSelectivity
Primary Aminesβ-Amino carbonyl adductsHigh regioselectivity for β-position .
ThiophenolThioether derivativesConjugate addition favored over ester hydrolysis .

Cyclization Reactions

Under dehydrating conditions (e.g., P₂O₅ or H₂SO₄), the compound may undergo cyclization to form a γ-lactam or thiophene-fused heterocycle .

Interaction with Biological Targets

While not a classical chemical reaction, HTS01037’s binding to fatty acid-binding proteins (FABPs) involves competitive inhibition :

  • Binding Affinity : Apparent Ki = 0.67 μM for A-FABP/aP2 .

  • Mechanism : Displaces endogenous fatty acids via hydrophobic interactions with the thiophene rings and hydrogen bonding with the carboxylate group.

Target ProteinInteraction TypeBiological Consequence
A-FABP/aP2Competitive inhibitionReduced lipolysis in adipocytes .
MacrophagesAnti-inflammatoryDecreased LPS-induced TNF-α production .

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light induces cleavage of the α,β-unsaturated carbonyl system.

  • Oxidative Stability : Susceptible to peroxidation at the double bond, mitigated by antioxidants (e.g., BHT).

Comparative Reactivity with Structural Analogs

The table below contrasts HTS01037’s reactivity with related compounds :

CompoundKey Functional GroupsDominant Reactivity
HTS01037α,β-unsaturated carbonyl, methoxycarbonyl, amideMichael addition, ester hydrolysis
5-EthylthiopheneThiophene ringElectrophilic aromatic substitution
3-MethoxycarbonylthiopheneMethoxycarbonylNucleophilic acyl substitution

Mechanism of Action

The mechanism of action of 4-[(2-Methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including enzyme inhibition and receptor binding . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the thiophene rings or modifications to the α,β-unsaturated acid moiety. Key examples include:

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Molecular Weight (g/mol) Pharmacological Activity Reference
HTS 01037 2-methoxycarbonyl, 5-thiophen-2-yl ~353.35* FABP inhibition
4-(5-Ethylthiophen-2-yl)-4-oxobut-2-enoic acid 5-ethylthiophen-2-yl (no methoxycarbonyl) 210.25 Not explicitly reported; likely altered solubility
(Z)-4-((2-Formylphenyl)amino)-4-oxobut-2-enoic acid (C-11) 2-formylphenyl (replaces thiophene rings) ~235.21* Synthetic intermediate; no reported bioactivity
(Z)-4-((4-Chloro-2-formylphenyl)amino)-4-oxobut-2-enoic acid (C-12) 4-chloro-2-formylphenyl (chloro addition to C-11) ~269.65* Enhanced electrophilicity; potential cytotoxicity
IR-01 [(Z)-4-((1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino)-4-oxobut-2-enoic acid] Pyrazole core with phenyl and methyl groups ~331.34* Anticancer activity (synergistic with doxorubicin)

*Calculated based on molecular formulas.

Key Observations :

Substituent Impact on Bioactivity: The methoxycarbonyl and thiophen-2-yl groups in HTS 01037 enhance target specificity for FABPs compared to simpler analogs like 4-(5-ethylthiophen-2-yl)-4-oxobut-2-enoic acid, which lacks these motifs .

Pharmacokinetic and Physicochemical Properties

  • Solubility :

    • HTS 01037’s carboxylic acid group improves aqueous solubility compared to ethylthiophene analogs .
    • Chlorine in C-12 may reduce solubility but enhance membrane permeability .

Biological Activity

The compound 4-[(2-Methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid , also known as HTS01037, is a synthetic organic molecule with significant biological activity, particularly as an inhibitor of fatty acid binding proteins (FABPs). This article delves into its biological activity, mechanisms of action, and relevant research findings.

Basic Information

PropertyDetails
IUPAC Name This compound
Molecular Formula C₁₄H₁₁N₁O₅S₂
Molecular Weight 337.37 g/mol
CAS Registry No. 682741-29-3

Structural Information

The compound features a unique structure characterized by a combination of thiophene rings and an oxobutenoic acid moiety, which contribute to its interaction with biological targets.

HTS01037 acts primarily as an inhibitor of FABPs, which play critical roles in lipid metabolism and cellular signaling. By interfering with the protein-protein interactions mediated by FABPs, particularly the adipocyte FABP, this compound can modulate metabolic processes in fat cells and influence inflammatory responses in macrophages .

In Vitro Studies

In vitro studies have demonstrated that HTS01037 effectively inhibits the binding of fatty acids to FABPs, leading to altered lipid metabolism. This inhibition can have downstream effects on various signaling pathways involved in inflammation and metabolic regulation.

Case Studies

  • Lipid Metabolism : A study indicated that HTS01037 significantly reduced lipid accumulation in adipocytes, suggesting its potential use in managing obesity-related disorders .
  • Inflammation : Research involving macrophages showed that treatment with HTS01037 led to decreased inflammatory cytokine production, highlighting its potential as an anti-inflammatory agent .

Biological Activity Summary

Study TypeTargetEffectReference
In VitroFABPInhibition of fatty acid binding
In VivoAdipocytesReduced lipid accumulation
MacrophagesInflammatory PathwayDecreased cytokine production

Q & A

Basic: What synthetic methodologies are established for preparing this compound, and what are their key mechanistic steps?

Answer:
The compound is typically synthesized via Friedel-Crafts acylation and Michael-type addition . Friedel-Crafts acylation using maleic anhydride generates (E)-4-aryl-4-oxo-2-butenoic acid intermediates, followed by a Michael addition with thioglycolic acid to introduce the sulfanyl-carboxymethyl moiety . For advanced routes, Petasis multicomponent reactions are employed, utilizing reagents like glycerol derivatives, boronic acids, and thiophene precursors under HFIP solvent with molecular sieves, achieving yields up to 62% after chromatographic purification . Key steps include optimizing reaction time (e.g., 40 minutes for Petasis) and solvent polarity to stabilize intermediates.

Advanced: How can researchers address racemic mixture formation during synthesis?

Answer:
The Michael addition step often yields R/S enantiomer mixtures due to the planar sp² hybridized α-carbon in the enoic acid moiety . To resolve this:

  • Chiral chromatography (e.g., using cellulose-based CSPs) can separate enantiomers.
  • Asymmetric catalysis : Introduce chiral ligands (e.g., BINOL derivatives) during the Michael addition to favor one enantiomer.
  • Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral amines (e.g., cinchonidine) and selectively crystallize .

Basic: What spectroscopic techniques validate the compound’s structural integrity?

Answer:

  • 1H/13C NMR : Use high-field NMR (700 MHz) in DMSO-d6 to resolve coupling patterns (e.g., vinyl protons at δ 6.5–7.5 ppm, thiophene aromatic signals) and confirm regiochemistry .
  • HRMS-ESI : Verify molecular weight with precision (e.g., observed m/z 385.1580 vs. calculated 385.1580) .
  • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amino groups (N-H at ~3300 cm⁻¹) .

Advanced: How to reconcile contradictory catalytic efficacy data across studies?

Answer:
Discrepancies often arise from:

  • Reaction conditions : Compare solvent polarity (e.g., HFIP vs. THF), catalyst loading (e.g., Pd vs. Cu systems), and temperature.
  • Purity : Confirm via HPLC (≥95% purity) to rule out side products (e.g., unreacted thiophene precursors) .
  • Substituent effects : Test derivatives with electron-withdrawing groups (e.g., -CF₃) on the thiophene ring to modulate electronic properties .

Advanced: What strategies optimize yield in Michael addition steps?

Answer:

  • Catalyst screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) to accelerate enolate formation .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Temperature control : Maintain 0–5°C to suppress side reactions (e.g., over-acylation) .

Advanced: How do thiophene electronic properties influence reactivity?

Answer:
The electron-rich thiophene rings participate in π-conjugation, enhancing electrophilic substitution at the 5-position. Substituents like methoxycarbonyl withdraw electrons, directing nucleophilic attack to the α,β-unsaturated carbonyl moiety. Computational studies (DFT) can map frontier molecular orbitals to predict sites for functionalization .

Basic: What are the compound’s key functional groups and their roles?

Answer:

  • Methoxycarbonyl group : Stabilizes intermediates via resonance and directs regioselectivity in Friedel-Crafts reactions .
  • α,β-Unsaturated carbonyl : Acts as a Michael acceptor for nucleophilic additions .
  • Thiophene rings : Enhance π-stacking in solid-state applications (e.g., organic semiconductors) .

Advanced: How to analyze byproducts in Petasis reactions?

Answer:

  • LC-MS/MS : Detect low-abundance byproducts (e.g., unreacted boronic acids).
  • Mechanistic probes : Introduce isotopic labeling (e.g., ¹³C in glycerol derivatives) to trace reaction pathways .
  • Kinetic studies : Monitor reaction progress via in-situ IR to identify bottlenecks (e.g., slow imine formation) .

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